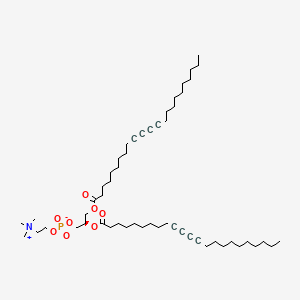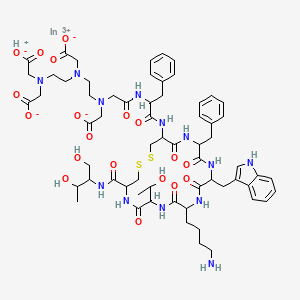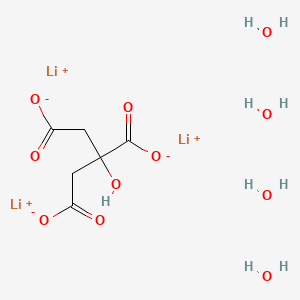
1,2-双(10,12-二十三碳二炔酰基)磷脂酰胆碱
描述
1,2-Bis(10,12-tricosadiynoyl)phosphatidylcholine (1,2-Bis-TCPC) is a synthetic phospholipid that is used in a variety of scientific experiments and research applications. It is a derivative of phosphatidylcholine, which is a major component of the cell membrane. 1,2-Bis-TCPC is composed of two 10,12-tricosadiynoyl chains, which are linked to the phosphate group of a phosphatidylcholine molecule. 1,2-Bis-TCPC has been used in a variety of scientific experiments and research applications, due to its ability to form stable bilayer membranes and its unique properties.
科学研究应用
光聚合生物膜
二十三碳二炔 PC: 用于创建兼具生物膜和合成聚合物特性的光聚合生物膜 . 这些膜对紫外光敏感,可以用低压汞弧灯进行聚合,形成的结构最初呈蓝色,聚合后转变为红色 .
药物递送系统
该化合物因其在触发药物递送系统中的潜力而被研究。 紫外光聚合后在脂质双层中形成纳米孔的能力使其成为向靶细胞控制释放药物的有希望的候选者 .
纳米孔形成
与 DPPC 等其他脂质结合,23:2 二炔 PC 在紫外光聚合后可以在膜上产生约 100-300 纳米的孔。 此特性对于需要按需释放机制的应用至关重要,例如药物递送 .
囊泡稳定性增强
在囊泡系统中使用23:2 二炔 PC 旨在提高物理稳定性。 脂质的可聚合性质有助于囊泡的稳固性,使其适用于各种生物医学应用 .
生物相容性和免疫系统不激活
由于其生物相容性,23:2 二炔 PC 是制造不激活免疫系统的脂质体的极佳材料。 这对涉及药物封装和释放的应用尤其重要 .
相行为研究
该化合物的相行为已在理论上进行了研究,以了解其与其他脂质的相互作用以及从流体相到凝胶相转变过程中的行为。 这项研究对于设计用于特定应用的脂质混合物至关重要 .
作用机制
The mechanism of action of 1,2-Bis(10,12-tricosadiynoyl)phosphatidylcholine involves the formation of highly ordered bilayers, yielding as many as 16 orders of lamellar diffraction, in both the polymerized and unpolymerized states . The electron-dense diacetylenic portions of the fatty acyl chain produced electron density maxima at two well-defined levels on each side of the bilayer .
未来方向
The future directions of research on 1,2-Bis(10,12-tricosadiynoyl)phosphatidylcholine could involve further exploration of its properties and potential applications. For instance, its ability to form highly ordered bilayers could be leveraged in the development of new materials . Additionally, its role in light-triggered enzymatic reactions suggests potential applications in biotechnology .
生化分析
Biochemical Properties
1,2-Bis(10,12-tricosadiynoyl)phosphatidylcholine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to form stable complexes with liposomal formulations, which are used in x-ray diffraction data analysis . Additionally, 1,2-Bis(10,12-tricosadiynoyl)phosphatidylcholine can inhibit the proliferation of cancer cells in vitro . The nature of these interactions often involves the formation of micelles or vesicles, which can encapsulate other molecules and facilitate their transport and function within biological systems.
Cellular Effects
The effects of 1,2-Bis(10,12-tricosadiynoyl)phosphatidylcholine on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used to create polydiacetylene vesicles, which can be utilized to study cell membrane properties and interactions . Moreover, 1,2-Bis(10,12-tricosadiynoyl)phosphatidylcholine has been observed to inhibit cancer cell proliferation, indicating its potential role in modulating cellular growth and division .
Molecular Mechanism
At the molecular level, 1,2-Bis(10,12-tricosadiynoyl)phosphatidylcholine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it forms stable complexes with liposomal formulations, which can be used to deliver therapeutic agents to target cells . Additionally, the compound’s ability to form vesicles allows it to encapsulate and transport other molecules, thereby influencing gene expression and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Bis(10,12-tricosadiynoyl)phosphatidylcholine can change over time. This compound is known for its stability, but it can degrade under certain conditions. Studies have shown that it remains stable in mammalian cells and can be used for long-term experiments . Its degradation products and long-term effects on cellular function need to be carefully monitored to ensure accurate and reliable results.
Dosage Effects in Animal Models
The effects of 1,2-Bis(10,12-tricosadiynoyl)phosphatidylcholine vary with different dosages in animal models. At lower doses, it can effectively inhibit cancer cell proliferation without causing significant toxicity . At higher doses, there may be adverse effects, including potential toxicity. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing harmful side effects.
Metabolic Pathways
1,2-Bis(10,12-tricosadiynoyl)phosphatidylcholine is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for lipid metabolism. The compound’s ability to form vesicles and micelles plays a significant role in its metabolic functions, as these structures can encapsulate and transport other molecules within cells . Additionally, its interactions with specific enzymes can influence metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, 1,2-Bis(10,12-tricosadiynoyl)phosphatidylcholine is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments . The compound’s ability to form vesicles also aids in its transport and distribution, allowing it to encapsulate and deliver other molecules to target sites.
Subcellular Localization
1,2-Bis(10,12-tricosadiynoyl)phosphatidylcholine is localized in various subcellular compartments, where it exerts its activity and function. It can be directed to specific organelles through targeting signals or post-translational modifications . The compound’s ability to form vesicles and micelles allows it to interact with different cellular structures, influencing their function and dynamics.
属性
IUPAC Name |
[(2R)-2,3-di(tricosa-10,12-diynoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H92NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-46-53(56)60-50-52(51-62-64(58,59)61-49-48-55(3,4)5)63-54(57)47-45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h52H,6-23,32-51H2,1-5H3/t52-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBJTPGHAMAEMV-OIVUAWODSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC#CC#CCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC#CC#CCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC#CC#CCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC#CC#CCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H92NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40226969 | |
| Record name | 1,2-Bis(10,12-tricosadiynoyl)phosphatidylcholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40226969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
914.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76078-28-9 | |
| Record name | 1,2-Bis(10,12-tricosadiynoyl)phosphatidylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076078289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Bis(10,12-tricosadiynoyl)phosphatidylcholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40226969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(9-ethyl-3-carbazolyl)-2-[5-(4-morpholinylsulfonyl)-2-thiophenyl]acetamide](/img/structure/B1226181.png)
![5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-isopropyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1226185.png)
![[4-(7-Chloro-4-quinolinyl)-1-piperazinyl]-thiophen-2-ylmethanone](/img/structure/B1226186.png)
![N-[4-bromo-5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B1226188.png)
![N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-2-adamantanamine](/img/structure/B1226189.png)
![N-[3-(1-naphthalenylamino)-3-oxo-1-phenylpropyl]benzamide](/img/structure/B1226192.png)
![2,3-Dihydro-1,4-benzodioxin-3-yl-[4-(3,4-dimethylphenyl)sulfonyl-1-piperazinyl]methanone](/img/structure/B1226193.png)

![N-[4-[3-[(E)-(2-acetamido-4-oxo-1,3-thiazol-5-ylidene)methyl]-2,5-dimethylpyrrol-1-yl]phenyl]acetamide](/img/structure/B1226198.png)
![1-Ethyl-3-[[[(phenylmethyl)amino]-sulfanylidenemethyl]amino]thiourea](/img/structure/B1226201.png)
![3-Ethoxy-6-[4-(2-methyl-4-thiazolyl)-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1226202.png)

![N-[anilino(oxo)methyl]-2-methoxy-4-(trifluoromethyl)-3-pyridinecarboxamide](/img/structure/B1226204.png)
